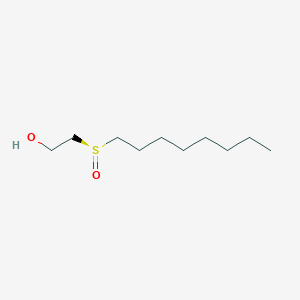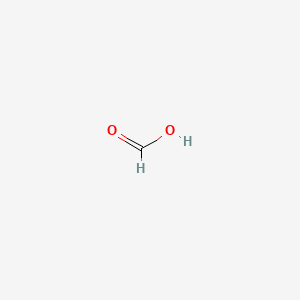![molecular formula C15H18N2O4 B10760769 3-Hydroxymethyl-5-aziridinyl-1methyl-2-[1h-indole-4,7-dione]-propanol](/img/structure/B10760769.png)
3-Hydroxymethyl-5-aziridinyl-1methyl-2-[1h-indole-4,7-dione]-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Apaziquone (EO9) was first synthesized at the University of Amsterdam in 1987. It belongs to a class of anticancer drugs known as bioreductive prodrugs .
- Bioreductive prodrugs are designed to be activated by enzymes (oxidoreductases) present within tumors.
- Apaziquone is particularly activated by NAD(P)H:quinone oxidoreductase 1 (NQO1) .
- Its primary function is to generate DNA-damaging species, making it effective against both aerobic and hypoxic cancer cells .
Preparation Methods
- Apaziquone can be synthesized through various routes, but one common method involves the reaction of compound 384 with water under acidic conditions, yielding 7-bromo-4-(hydroxymethyl)-2-methylindole. This intermediate is then transformed into apaziquone .
Chemical Reactions Analysis
- Apaziquone undergoes reductive activation by NQO1, leading to the formation of DNA-damaging species.
- Common reagents include NQO1 and other oxidoreductases.
- Major products formed include reactive intermediates that damage DNA, ultimately inhibiting cancer cell growth.
Scientific Research Applications
- Ongoing research explores its potential in other cancer types and local therapies.
Non-muscle invasive bladder cancer (NMIBC): Apaziquone has shown good anti-cancer activity when administered intravesically to marker lesions. It is well-tolerated with no systemic side effects.
Mechanism of Action
- Apaziquone’s mechanism involves activation by NQO1, leading to the generation of reactive oxygen species (ROS) and DNA damage.
- It disrupts cancer cell proliferation and survival pathways.
Comparison with Similar Compounds
- Apaziquone is unique due to its specific activation by NQO1.
- Similar compounds include mitomycin C derivatives, but none share precisely the same activation mechanism.
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5-(aziridin-1-yl)-3-(hydroxymethyl)-2-(3-hydroxypropyl)-1-methylindole-4,7-dione |
InChI |
InChI=1S/C15H18N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h7,18-19H,2-6,8H2,1H3 |
InChI Key |
JCCDRCRHGKFTQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[4-(4-Chloro-phenoxy)-benzenesulfonyl]-tetrahydro-pyran-4-YL}-N-hydroxy-acetamide](/img/structure/B10760687.png)
![2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid](/img/structure/B10760691.png)
![N-[(Furan-2-YL)carbonyl]-(S)-leucyl-(R)-[1-amino-2(1H-indol-3-YL)ethyl]-phosphonic acid](/img/structure/B10760694.png)
![N-{(4S)-4-Amino-5-[(2-aminoethyl)amino]pentyl}-N'-nitroguanidine](/img/structure/B10760706.png)
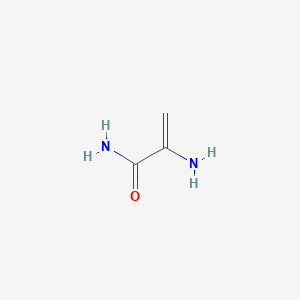
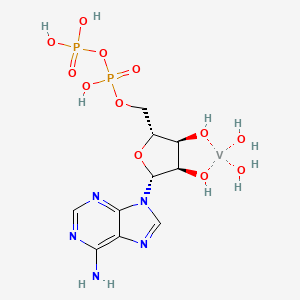
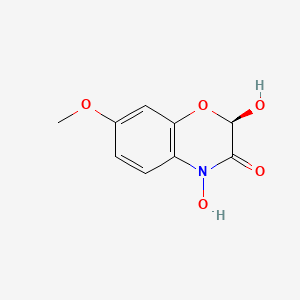
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
![N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine](/img/structure/B10760738.png)
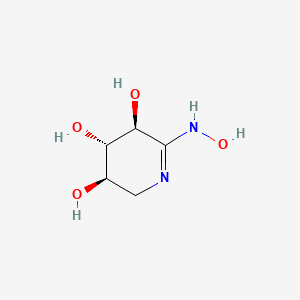
![[Methyltelluro]acetate](/img/structure/B10760756.png)
![(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid](/img/structure/B10760759.png)
